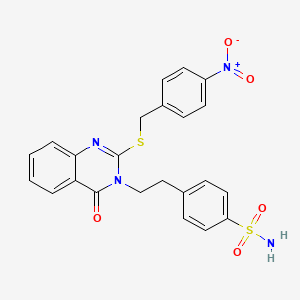

Egfr/her2/cdk9-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H20N4O5S2 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

4-[2-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide |

InChI |

InChI=1S/C23H20N4O5S2/c24-34(31,32)19-11-7-16(8-12-19)13-14-26-22(28)20-3-1-2-4-21(20)25-23(26)33-15-17-5-9-18(10-6-17)27(29)30/h1-12H,13-15H2,(H2,24,31,32) |

InChI Key |

WQEFYEUNVFDIII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Egfr/her2/cdk9-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). This multi-targeted approach holds promise for overcoming resistance mechanisms and enhancing anti-tumor efficacy in various cancer types. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, effects on cellular signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of three key oncogenic kinases: EGFR, HER2, and CDK9.

-

EGFR and HER2 Inhibition: EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR and HER2 signaling is a common driver of tumor growth. This compound binds to the ATP-binding pocket of the kinase domain of both EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream signaling. This blockade leads to the inhibition of cancer cell proliferation and survival.

-

CDK9 Inhibition: CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the elongation of transcription. Many cancers are dependent on the continuous transcription of anti-apoptotic and pro-survival genes. By inhibiting CDK9, this compound prevents the transcription of these key genes, leading to cell cycle arrest and apoptosis.

The dual inhibition of growth factor signaling (EGFR/HER2) and transcriptional machinery (CDK9) represents a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways.

Quantitative Data

The inhibitory activity of this compound and a structurally related compound, Egfr/her2/cdk9-IN-3, has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Compound | Target | IC50 (nM) |

| This compound | EGFR | 145.35[1] |

| HER2 | 129.07[1] | |

| CDK9 | 117.13[1] | |

| Egfr/her2/cdk9-IN-3 | EGFR | 191.08[2] |

| HER2 | 132.65[2] | |

| CDK9 | 113.98[2] |

Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway

The following diagram illustrates the canonical EGFR/HER2 signaling pathway and the point of inhibition by this compound.

Caption: EGFR/HER2 signaling pathway and inhibition.

CDK9 Signaling Pathway

The diagram below depicts the role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional elongation and its inhibition by this compound.

Caption: CDK9-mediated transcriptional elongation and its inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 values of this compound.

Caption: Workflow for determining IC50 values.

Detailed Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against EGFR, HER2, and CDK9. Specific substrates and buffer conditions may vary.

-

Reagents and Materials:

-

Recombinant human EGFR, HER2, and CDK9/Cyclin T1 enzymes.

-

Specific peptide substrates for each kinase.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).

-

This compound (dissolved in DMSO).

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent).

-

384-well plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the cellular IC50 values.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549, MCF-7).

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.

-

Reagents and Materials:

-

Cancer cell lines.

-

Cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 70% cold ethanol).

-

Staining solution (containing Propidium Iodide (PI) and RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specific time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

-

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to determine if the cell death induced by this compound is due to apoptosis.

-

Reagents and Materials:

-

Cancer cell lines.

-

Cell culture medium.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound at desired concentrations for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

-

Molecular Docking Analysis

Molecular docking studies have been employed to predict the binding mode of quinazoline-based inhibitors, such as this compound, within the ATP-binding pockets of EGFR, HER2, and CDK9. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active sites of the kinases, providing a structural basis for their inhibitory activity. The quinazoline scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase domain.

Conclusion

This compound is a potent multi-targeted inhibitor with a well-defined mechanism of action that involves the simultaneous blockade of key signaling pathways involved in cell proliferation, survival, and transcription. The in-depth understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols, provides a strong rationale for its further development as a promising anti-cancer therapeutic agent. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Egfr/her2/cdk9-IN-2 Signaling Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the signaling pathways targeted by Egfr/her2/cdk9-IN-2, a multi-kinase inhibitor. The document outlines the core signaling cascades of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9), details the inhibitory action of this compound, and provides relevant experimental methodologies.

Quantitative Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its target kinases. This data is crucial for understanding the compound's potency and multi-targeted nature.

| Target Kinase | IC50 (nM) |

| EGFR | 145.35 |

| HER2 | 129.07 |

| CDK9 | 117.13 |

Data sourced from a study by El-Azab AS, et al.[1]

Core Signaling Pathways

EGFR/HER2 Signaling Cascade

The EGFR and HER2 signaling pathways are pivotal in regulating cell proliferation, survival, and differentiation. Ligand binding to EGFR or HER2 overexpression leads to receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. Aberrant activation of these pathways is a hallmark of many cancers.

CDK9 Signaling Pathway

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which also contains a cyclin partner (T1, T2, or K). P-TEFb plays a critical role in the regulation of transcription by RNA polymerase II (Pol II). Specifically, CDK9 phosphorylates the C-terminal domain (CTD) of Pol II, as well as negative elongation factors, which releases Pol II from promoter-proximal pausing and allows for productive transcript elongation. This process is essential for the expression of many genes, including those involved in cell survival and proliferation, such as MCL-1 and MYC.

Mechanism of Action of this compound

This compound is a multi-target inhibitor that simultaneously blocks the activity of EGFR, HER2, and CDK9. This triple inhibition is hypothesized to have a synergistic anti-tumor effect by targeting both key mitogenic signaling pathways and the fundamental process of transcription. By inhibiting EGFR and HER2, the inhibitor blocks the upstream signaling that drives cell proliferation and survival. Concurrently, the inhibition of CDK9 prevents the transcriptional elongation of key survival genes, which are often overexpressed in cancer cells and contribute to therapeutic resistance.

References

Unveiling the Multifaceted Biological Activity of Egfr/her2/cdk9-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Egfr/her2/cdk9-IN-2, a potent multi-targeted inhibitor. The document outlines its inhibitory profile, the methodologies for its evaluation, and the signaling pathways it modulates. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its mechanism of action.

Core Biological Activity: A Multi-Kinase Inhibitor

This compound, also referred to as compound 9 in its primary study, is a quinazoline derivative designed as a multi-targeted agent against key proteins implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Its efficacy is demonstrated by its half-maximal inhibitory concentrations (IC50) against these targets.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and relevant reference compounds against their target kinases.

| Compound | Target Kinase | IC50 (nM) |

| This compound (Compound 9) | EGFR | 145.35 [1] |

| HER2 | 129.07 [1] | |

| CDK9 | 117.13 [1] | |

| Gefitinib (Reference) | EGFR | 55.58 |

| Erlotinib (Reference) | EGFR | 110 |

| HER2 | 79.28 | |

| Dinaciclib (Reference) | CDK9 | 53.12 |

| Compound 4 (From the same study) | EGFR | 90.17 |

| HER2 | 131.39 | |

| CDK9 | 67.04 |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor activity by concurrently inhibiting three critical signaling nodes.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are central to cell proliferation, survival, and differentiation.[2][3] Dual inhibition of both EGFR and HER2 is a strategy to overcome resistance mechanisms that can arise from the redundancy and crosstalk between these two receptors.

CDK9 and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These represent standardized protocols and should be adapted as necessary for specific experimental conditions.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 values of an inhibitor against target kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of EGFR, HER2, and CDK9.

Materials:

-

Recombinant human EGFR, HER2, and CDK9/Cyclin K enzymes.

-

Kinase-Glo® Luminescence Kinase Assay Kit or similar.

-

ATP, appropriate substrates (e.g., poly(Glu, Tyr) 4:1 for EGFR/HER2, a generic peptide substrate for CDK9).

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

This compound and reference inhibitors.

-

384-well white plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer).

-

Complete cell culture medium.

-

This compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.

Objective: To qualitatively or quantitatively assess the inhibition of EGFR, HER2, and downstream signaling proteins' phosphorylation.

Materials:

-

Cancer cell line.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and analyze the band intensities.

Experimental and Drug Discovery Workflow

The evaluation of a novel inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.

Conclusion

This compound is a promising multi-targeted inhibitor with potent in vitro activity against EGFR, HER2, and CDK9. Its ability to simultaneously block key pathways involved in cell proliferation and survival makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the continued exploration of this and similar multi-targeted therapeutic agents. Further in vivo studies are warranted to establish its efficacy and safety profile in a more complex biological system.

References

Egfr/her2/cdk9-IN-2: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on Egfr/her2/cdk9-IN-2, a novel multi-targeted kinase inhibitor. The document synthesizes the known pharmacodynamic properties and, where publicly available, the pharmacokinetic profile of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and similar molecules.

Introduction

This compound is a synthetic small molecule inhibitor designed to target three key proteins implicated in cancer cell proliferation, survival, and transcription: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). By simultaneously blocking these pathways, this compound has the potential to overcome resistance mechanisms associated with single-target therapies and offer a more durable anti-cancer effect. This guide delves into the mechanism of action, in vitro activity, and the broader context of inhibiting these critical cancer targets.

Mechanism of Action

This compound is a quinazoline derivative featuring a benzenesulfonamide scaffold.[1] This structural motif is common in kinase inhibitors and facilitates competitive binding to the ATP-binding pocket of the target kinases. The simultaneous inhibition of EGFR, HER2, and CDK9 represents a multi-pronged attack on cancer cell signaling.

EGFR and HER2 Inhibition: EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and migration. Dysregulation of EGFR and HER2 signaling is a hallmark of many cancers.

CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. It plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, leading to the expression of short-lived anti-apoptotic proteins essential for cancer cell survival.

The combined inhibition of these three kinases is hypothesized to induce synergistic anti-tumor effects by blocking both mitogenic signaling and the transcriptional machinery that cancer cells rely on for survival.

Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathways targeted by this compound and the points of inhibition.

Caption: Targeted signaling pathways of this compound.

Pharmacodynamics

In Vitro Efficacy

The primary pharmacodynamic data available for this compound is its in vitro inhibitory activity against the target kinases. The compound, also referred to as Compound 9 in the primary literature, has demonstrated potent inhibition of EGFR, HER2, and CDK9.[1]

| Target Kinase | IC50 (nM) |

| EGFR | 145.35[1] |

| HER2 | 129.07[1] |

| CDK9 | 117.13[1] |

Table 1: In vitro inhibitory activity of this compound.

In Vivo Efficacy

Detailed in vivo efficacy studies, such as tumor growth inhibition in xenograft models, for this compound are not extensively reported in the publicly available literature. The primary source suggests the compound exhibits "remarkable antitumor activity," but specific quantitative data from animal models is not provided in the accessible abstracts.[1]

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the public domain. Further studies are required to characterize the pharmacokinetic profile of this compound.

Experimental Protocols

The following are representative experimental protocols that are typically employed to evaluate inhibitors like this compound. The specific details for this compound are not publicly available and these descriptions are based on standard methodologies.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.

Methodology:

-

Recombinant human EGFR, HER2, and CDK9/Cyclin T enzymes are used.

-

A suitable substrate (e.g., a synthetic peptide) and ATP are prepared in a kinase buffer.

-

The compound is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and compound are incubated together in a microplate.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured, or by using specific antibodies to detect the phosphorylated product.

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the compound in cancer cell lines.

Methodology:

-

Cancer cell lines with known expression levels of EGFR, HER2, and sensitivity to CDK9 inhibition are selected.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The compound is added to the wells in a series of dilutions.

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin reduction, which measures metabolic activity.

-

The absorbance or fluorescence is read using a plate reader.

-

The percentage of cell growth inhibition is calculated, and GI50 (concentration for 50% growth inhibition) values are determined.

Experimental Workflow

The following diagram outlines a typical preclinical evaluation workflow for a multi-targeted kinase inhibitor like this compound.

Caption: Preclinical evaluation workflow for a kinase inhibitor.

Conclusion

This compound is a potent in vitro inhibitor of EGFR, HER2, and CDK9. Its multi-targeted approach holds promise for overcoming some of the challenges in cancer therapy. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available in vivo pharmacodynamic and pharmacokinetic data. Further research is warranted to fully elucidate the anti-tumor activity and drug-like properties of this compound to determine its suitability for further development as a cancer therapeutic.

References

In Vitro Antitumor Activity of Egfr/her2/cdk9-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antitumor activities of the multi-targeted kinase inhibitor, Egfr/her2/cdk9-IN-2. The document details the inhibitory potency of the compound against its designated targets, its effects on cancer cell proliferation, and the underlying mechanisms of action, including cell cycle arrest and apoptosis induction. Methodologies for the key experiments are provided, alongside visual representations of relevant signaling pathways and a typical experimental workflow.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against its target kinases, Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9). The half-maximal inhibitory concentrations (IC50) were determined through in vitro enzymatic assays.

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) |

| EGFR | 145.35 |

| HER2 | 129.07 |

| CDK9 | 117.13 |

Data sourced from El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1]

The antitumor activity of this compound was evaluated across a panel of 59 human cancer cell lines as part of the National Cancer Institute's (NCI) screening program. The compound exhibited noteworthy activity, with positive cytotoxic effects observed in 44 of the 59 cell lines tested.[1] Further investigation into its cellular effects was conducted on the MCF-7 breast cancer cell line.

Table 2: Cellular Activity of this compound in MCF-7 Cells

| Assay | Observed Effect |

| Cytotoxicity (MTT Assay) | Growth inhibition of 47% at 10.0 µM |

| Cell Cycle Analysis | Arrest at the G2/M phase |

| Apoptosis Assay | Induction of pre-G1 apoptosis |

Data sourced from El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental approach for evaluating this compound, the following diagrams illustrate the targeted signaling pathways and a standard workflow for in vitro testing.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the in vitro antitumor activity of this compound.

In Vitro Kinase Inhibition Assays (EGFR, HER2, CDK9)

A common method for determining kinase inhibition is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Materials:

-

Recombinant human EGFR, HER2, and CDK9/Cyclin T1 enzymes.

-

Appropriate substrates for each kinase (e.g., a poly(Glu, Tyr) peptide for EGFR/HER2, and a specific peptide substrate for CDK9).

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

-

ATP, DTT, and kinase-specific reaction buffers.

-

This compound (dissolved in DMSO).

-

384-well white plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in the respective kinase buffer.

-

In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

MCF-7 human breast cancer cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

This compound.

-

96-well plates.

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Materials:

-

MCF-7 cells.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Cold 70% ethanol for fixation.

-

RNase A solution.

-

Propidium iodide (PI) staining solution.

-

Flow cytometer.

-

-

Procedure:

-

Seed MCF-7 cells and treat them with this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing RNase A to degrade RNA and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 cells per sample.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Materials:

-

MCF-7 cells.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).

-

Flow cytometer.

-

-

Procedure:

-

Treat MCF-7 cells with this compound or vehicle control for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

References

The Multi-Targeted Inhibitor Egfr/her2/cdk9-IN-2: A Technical Guide for Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and the absence of well-defined molecular targets such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] The reliance of many TNBC subtypes on signaling pathways driven by the Epidermal Growth Factor Receptor (EGFR) and the Cyclin-Dependent Kinases (CDKs) has made these proteins attractive targets for therapeutic intervention.[1][2][3][4][5] However, monotherapy with EGFR inhibitors has shown limited efficacy in clinical trials, often due to intrinsic or acquired resistance.[2][3] This has spurred the development of multi-targeted inhibitors that can simultaneously block key nodes in cancer cell signaling networks.

This whitepaper provides a detailed technical overview of Egfr/her2/cdk9-IN-2 , a novel multi-targeted kinase inhibitor with demonstrated activity against EGFR, HER2, and CDK9. This compound belongs to a series of quinazoline derivatives based on a benzenesulfonamide scaffold, which have shown significant antitumor properties.[6] We will explore its mechanism of action, present available quantitative data, and provide detailed experimental protocols relevant to its investigation in the context of TNBC research.

Core Compound Data: this compound and Comparators

This compound, also identified as Compound 9 in the primary literature, is a potent small molecule inhibitor of EGFR, HER2, and CDK9.[6] Its multi-targeted nature allows it to exert a multi-pronged attack on key pathways governing cell proliferation, survival, and transcription in cancer cells. The following tables summarize the in vitro kinase inhibitory activity of this compound and related compounds from the same chemical series.[6][7]

| Compound | Target | IC50 (nM) | Reference |

| This compound (Compound 9) | EGFR | 145.35 | [6] |

| HER2 | 129.07 | [6] | |

| CDK9 | 117.13 | [6] | |

| Egfr/her2/cdk9-IN-1 (Compound 4) | EGFR | 90.17 | [7] |

| HER2 | 131.39 | [7] | |

| CDK9 | 67.04 | [7] | |

| Egfr/her2/cdk9-IN-3 (Compound 10) | EGFR | 191.08 | [7] |

| HER2 | 132.65 | [7] | |

| CDK9 | 113.98 | [7] |

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by concurrently inhibiting two critical signaling axes in TNBC: the EGFR/HER2 receptor tyrosine kinase pathway and the CDK9-mediated transcriptional machinery.

EGFR/HER2 Signaling Axis

EGFR and its family member HER2 are frequently overexpressed in TNBC and are associated with poor prognosis.[1][4] Upon ligand binding, these receptors dimerize and activate downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for promoting cell proliferation, survival, and invasion. By inhibiting the kinase activity of both EGFR and HER2, this compound can effectively shut down these pro-tumorigenic signals.

CDK9 and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (p-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling transcriptional elongation. Cancer cells, including TNBC, are often "transcriptionally addicted," meaning they rely heavily on the continuous expression of short-lived transcripts, particularly those of oncogenes like MYC and anti-apoptotic proteins like MCL1.[8] By inhibiting CDK9, this compound can lead to a global downregulation of these critical survival genes, ultimately triggering cell cycle arrest and apoptosis.[8]

Detailed Experimental Protocols

The following are representative protocols for the key experiments required to evaluate the efficacy and mechanism of action of this compound in TNBC research. These are generalized procedures, and specific parameters may require optimization based on the cell lines and reagents used.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 values of the inhibitor against its target kinases.

Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. This is often done using a radiometric assay with ³²P-labeled ATP or through non-radioactive methods like fluorescence polarization or luminescence-based assays.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified recombinant human EGFR, HER2, or CDK9/Cyclin T1 enzyme with a specific peptide substrate in a kinase reaction buffer.

-

Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle).

-

Reaction Initiation: Start the kinase reaction by adding ATP (and MgCl₂) to the wells.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow for phosphorylation.

-

Reaction Termination: Stop the reaction by adding a stop solution, often containing EDTA to chelate Mg²⁺.

-

Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of TNBC cell lines, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[9]

Protocol:

-

Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

This assay determines the effect of the inhibitor on cell cycle progression.

Principle: Flow cytometry is used to measure the DNA content of individual cells.[11][12] A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment: Culture TNBC cells and treat them with this compound at relevant concentrations (e.g., 1x and 2x GI50) for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove the ethanol, then resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Deconvolute the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to assess the impact of the inhibitor on the expression and phosphorylation status of key proteins in the target signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol:

-

Protein Extraction: Treat TNBC cells with this compound for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-Rb, PARP, MYC, MCL1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting EGFR in Triple Negative Breast Cancer [jcancer.org]

- 5. RePub, Erasmus University Repository: A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy [repub.eur.nl]

- 6. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]

Probing the Potential of Egfr/her2/cdk9-IN-2 in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Egfr/her2/cdk9-IN-2, a novel multi-targeted inhibitor, and its therapeutic potential in non-small cell lung cancer (NSCLC). This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for the cited studies, in line with the work of El-Azab and colleagues.

Introduction: Targeting Key Oncogenic Drivers in NSCLC

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by aberrant signaling from receptor tyrosine kinases, most notably the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Furthermore, dysregulation of the cell cycle, orchestrated by cyclin-dependent kinases (CDKs), is a hallmark of cancer. Specifically, CDK9 plays a critical role in transcription elongation of anti-apoptotic proteins, making it an attractive therapeutic target. The simultaneous inhibition of EGFR, HER2, and CDK9 presents a rational therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. This compound, a quinazoline derivative based on a benzenesulfonamide scaffold, has emerged as a potent inhibitor of these three key targets.

Mechanism of Action of this compound

This compound (also referred to as compound 9 in the primary literature) is a small molecule inhibitor designed to simultaneously block the kinase activity of EGFR, HER2, and CDK9. By targeting EGFR and HER2, the compound disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival. The inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in cancer cells. This multi-targeted approach aims to deliver a synergistic anti-tumor effect and potentially circumvent resistance mechanisms that can arise from single-agent therapies.

Caption: Targeted signaling pathways of this compound.

Preclinical Data

The anti-tumor activity of this compound has been evaluated through in vitro kinase assays and cytotoxicity screenings against a panel of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 9)[1]

| Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| EGFR | 145.35 | Gefitinib | 55.58 |

| Erlotinib | 110 | ||

| HER2 | 129.07 | Gefitinib | 90 |

| Erlotinib | 79.28 | ||

| CDK9 | 117.13 | Not Specified | Not Specified |

Data extracted from El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1]

Table 2: In Vitro Cytotoxicity of this compound (Compound 9) Against Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Non-Small Cell Lung Cancer | >100 |

| EKVX | Non-Small Cell Lung Cancer | 1.15 |

| HOP-62 | Non-Small Cell Lung Cancer | 1.13 |

| HOP-92 | Non-Small Cell Lung Cancer | 1.15 |

| NCI-H226 | Non-Small Cell Lung Cancer | 1.14 |

| NCI-H23 | Non-Small Cell Lung Cancer | 1.14 |

| NCI-H322M | Non-Small Cell Lung Cancer | 1.14 |

| NCI-H460 | Non-Small Cell Lung Cancer | 1.14 |

| NCI-H522 | Non-Small Cell Lung Cancer | 1.15 |

| LXFL 529 | Non-Small Cell Lung Cancer | 1.16 |

| DMS 114 | Small Cell Lung Cancer | 1.15 |

| DMS 273 | Small Cell Lung Cancer | 1.16 |

GI50: Concentration causing 50% growth inhibition. Data from the NCI-60 screen as reported in the supplementary information of El-Azab AS, et al. Bioorg Chem. 2020;104:104345.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR, HER2, and CDK9 kinases.

-

Methodology:

-

Kinase reactions are performed in a 96-well plate format.

-

Each well contains the respective kinase (EGFR, HER2, or CDK9), a suitable substrate (e.g., a synthetic peptide), and ATP.

-

The test compound, this compound, is added in a range of concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo® assay).

-

The luminescence signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Cytotoxicity Screening (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Cancer cells are treated with this compound at a specific concentration (e.g., its GI50 value) for a defined period (e.g., 24 or 48 hours).

-

Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

-

The fixed cells are then washed with PBS and incubated with a solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that intercalates with DNA, and RNase A is used to prevent the staining of RNA.

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

-

Caption: In vitro experimental workflow for this compound.

Conclusion and Future Directions

This compound demonstrates potent inhibitory activity against its designated targets and exhibits significant anti-proliferative effects against a range of non-small cell lung cancer cell lines in preclinical models. The multi-targeted approach of this compound holds promise for overcoming the challenges of drug resistance in NSCLC. Further investigation, including in vivo xenograft studies and detailed mechanistic analyses, is warranted to fully elucidate the therapeutic potential of this compound and to advance its development as a novel anti-cancer agent. Future studies should also explore its efficacy in NSCLC models with specific EGFR or HER2 mutations or in combination with other therapeutic agents.

References

A Technical Guide to the Downstream Cellular Effects of Egfr/her2/cdk9-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology, the pursuit of targeted therapies has led to the development of inhibitors that act on specific molecular drivers of cancer. Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9) represent three critical nodes in pathways that govern cell proliferation, survival, and transcription. EGFR and HER2 are receptor tyrosine kinases whose hyperactivation is a hallmark of many solid tumors, driving malignant growth through downstream signaling cascades. CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb), is a transcriptional kinase essential for the expression of short-lived proteins, including crucial oncogenes and anti-apoptotic factors.

This technical guide provides an in-depth analysis of Egfr/her2/cdk9-IN-2 , a multi-target inhibitor designed to simultaneously disrupt these interconnected pathways. This compound, identified as "Compound 9" in foundational research, is a quinazoline derivative based on a benzenesulfonamide scaffold.[1] By concurrently inhibiting upstream signaling (EGFR/HER2) and fundamental transcriptional machinery (CDK9), this molecule offers a multi-pronged approach to halt cancer cell proliferation. We will explore its mechanism of action, downstream effects on the cell cycle, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

The therapeutic strategy of this compound is rooted in the simultaneous blockade of two distinct but complementary cellular processes: mitogenic signaling and transcriptional regulation.

-

EGFR and HER2 Inhibition : EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases.[2] Upon ligand binding, they form homodimers or heterodimers, leading to autophosphorylation and the activation of downstream pathways, primarily the PI3K-AKT-mTOR and RAS-MEK-ERK cascades.[3] These pathways are central to promoting cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and HER2, thereby preventing their activation and blocking the transduction of growth signals.

-

CDK9 Inhibition : CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex.[4] P-TEFb's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event that is critical for releasing RNAP II from promoter-proximal pausing and enabling productive transcript elongation. Many genes essential for cancer cell survival, including the oncogene c-Myc and the anti-apoptotic protein Mcl-1, are characterized by short-lived mRNAs and are highly dependent on continuous transcription facilitated by CDK9.[4] By inhibiting the kinase activity of CDK9, this compound leads to a rapid decrease in the levels of these crucial proteins, thereby undermining the cell's survival and proliferative capacity.

Downstream Effects on Cell Cycle Progression and Apoptosis

The concurrent inhibition of EGFR/HER2 and CDK9 by this compound culminates in potent anti-proliferative and pro-apoptotic effects. Foundational studies on this compound have demonstrated that it induces cytotoxicity in the MCF-7 breast cancer cell line, leading to significant G2/M phase cell cycle arrest and the induction of apoptosis, as evidenced by an increase in the pre-G1 cell population.[1]

The molecular cascade leading to this outcome is as follows:

-

Suppression of Mitogenic Input : Inhibition of EGFR/HER2 signaling dampens the pro-proliferative signals that are necessary to drive cells through the G1/S checkpoint.

-

Transcriptional Repression of Key Regulators : CDK9 inhibition leads to a rapid decline in the cellular levels of c-Myc. c-Myc is a master transcriptional regulator that promotes the expression of G1 cyclins (e.g., Cyclin D) and E2F transcription factors, which are essential for entry into the S phase.

-

Induction of Apoptosis : The downregulation of anti-apoptotic proteins like Mcl-1, a direct consequence of CDK9 inhibition, lowers the threshold for apoptosis. This sensitizes the cancer cells to cell death signals.

-

Cell Cycle Arrest : The combined loss of mitogenic signaling and critical cell cycle proteins disrupts the orderly progression through the cell cycle, leading to arrest. For this compound, this arrest has been specifically observed in the G2/M phase, suggesting an impact on the machinery regulating mitotic entry or completion.[1] The pre-G1 peak observed in cell cycle analysis signifies cells undergoing apoptosis and DNA fragmentation.[1]

Quantitative Data

The inhibitory potency and cytotoxic effects of this compound have been quantified through enzymatic and cell-based assays.

Table 1: Enzymatic Inhibitory Activity of this compound (Compound 9)

| Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| EGFR | 145.35 | Gefitinib | 55.58 |

| HER2 | 129.07 | Erlotinib | 79.28 |

| CDK9 | 117.13 | Dinaciclib | 53.12 |

| Data sourced from El-Azab AS, et al. Bioorg Chem. 2020.[1] |

Table 2: Effect of this compound (Compound 9) on Cell Cycle Distribution in MCF-7 Cells

| Treatment (Concentration) | Pre-G1 (%) | G1 (%) | S (%) | G2/M (%) |

| Control | 1.83 | 50.14 | 25.45 | 22.58 |

| Compound 9 (10.0 µM) | 15.21 | 35.87 | 12.54 | 36.38 |

| Data reflects the percentage of cells in each phase after 24 hours of treatment. Sourced from El-Azab AS, et al. Bioorg Chem. 2020.[1] |

Mandatory Visualizations

References

- 1. Antitumor activity, multitarget mechanisms, and molecular docking studies of quinazoline derivatives based on a benzenesulfonamide scaffold: Cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle… [ouci.dntb.gov.ua]

- 4. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition [mdpi.com]

An In-depth Technical Guide to Egfr/her2/cdk9-IN-2: A Multi-Targeted Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the multi-targeted kinase inhibitor, Egfr/her2/cdk9-IN-2. The content herein is intended for an audience with a professional background in chemical biology, pharmacology, and cancer research.

Core Compound Information

This compound, also referred to as "Compound 9" in the primary literature, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] Its multi-targeted nature presents a promising avenue for cancer therapy by simultaneously blocking key signaling pathways involved in cell proliferation, survival, and transcription.

Chemical Structure and Properties

The chemical structure of this compound is based on a quinazolinone scaffold linked to a benzenesulfonamide moiety. While the definitive structure is best confirmed from the primary publication, based on its chemical name and CAS number, the structure is deduced as follows:

Chemical Name: Benzenesulfonamide, 4-[2-[2-[[(4-nitrophenyl)methyl]thio]-4-oxo-3(4H)-quinazolinyl]ethyl]- CAS Number: 1180924-34-8 Molecular Formula: C₂₃H₂₀N₄O₅S₂

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1180924-34-8 | [2] |

| Molecular Formula | C₂₃H₂₀N₄O₅S₂ | [2] |

| Molar Mass | 496.56 g/mol | [2] |

Biological Activity and Data

This compound demonstrates potent inhibitory activity against its three primary kinase targets. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Data Presentation: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Reference Compound(s) |

| EGFR | 145.35 | Gefitinib, Erlotinib |

| HER2 | 129.07 | - |

| CDK9 | 117.13 | - |

Data sourced from MedchemExpress, citing El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor activity by concurrently inhibiting three critical signaling pathways.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[3][4] HER2 can form heterodimers with other EGFR family members, enhancing signaling.[4] By inhibiting both EGFR and HER2, this compound can effectively shut down these pro-survival signals.

CDK9 Signaling Pathway

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K).[5] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes. Inhibition of CDK9 leads to a decrease in the transcription of these critical survival genes.

Experimental Protocols

Disclaimer: The following experimental protocols are representative examples for the assays mentioned. The specific details of the protocols used for this compound can be found in the primary literature (El-Azab AS, et al. Bioorg Chem. 2020;104:104345), which was not available in its entirety at the time of this writing.

Synthesis of Quinazolinone Benzenesulfonamide Derivatives

The synthesis of quinazolinone derivatives bearing a benzenesulfonamide moiety typically involves a multi-step process. A general synthetic scheme is as follows:

-

Amidation: Reaction of an anthranilic acid derivative with an appropriate acyl chloride to form an N-acylanthranilic acid.

-

Cyclization: The N-acylanthranilic acid is then cyclized, often using a dehydrating agent, to form the quinazolinone ring.

-

Coupling: The quinazolinone core is then coupled with a benzenesulfonamide derivative to yield the final product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the compound against EGFR, HER2, and CDK9 can be determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.[1][6][7] This assay measures the amount of ADP produced during the kinase reaction.

Methodology:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the specific kinase (EGFR, HER2, or CDK9), its substrate, ATP, and the test compound (this compound) at various concentrations.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to the reaction mixture. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for approximately 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.

-

The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

-

Data Analysis:

-

Plot the kinase activity against the concentration of the inhibitor.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ value for cytotoxicity.

-

Western Blotting for Phosphorylated Proteins

To confirm the inhibition of EGFR signaling in a cellular context, Western blotting can be used to detect the phosphorylation status of EGFR and its downstream targets.[8][9]

Methodology:

-

Cell Lysis:

-

Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Blocking:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

-

Analysis:

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

-

Conclusion

This compound is a potent multi-targeted kinase inhibitor with significant potential for anticancer drug development. Its ability to simultaneously inhibit key drivers of cell proliferation, survival, and transcription provides a strong rationale for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar compounds. For definitive and detailed methodologies, direct reference to the primary publication is strongly recommended.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 2. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]

- 4. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. worldwide.promega.com [worldwide.promega.com]

- 7. ulab360.com [ulab360.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Egfr/her2/cdk9-IN-2 Inhibition of Protein Tyrosine Kinases/RTKs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr/her2/cdk9-IN-2 is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).[1] This multi-targeted approach holds significant promise in cancer therapy by simultaneously blocking key signaling pathways involved in cell proliferation, survival, and transcription. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory potency of this compound against its target kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| EGFR | 145.35 |

| HER2 | 129.07 |

| CDK9 | 117.13 |

| Data from MedchemExpress, citing El-Azab AS, et al. Bioorg Chem. 2020;104:104345.[1] |

Signaling Pathways

This compound exerts its anti-tumor activity by concurrently inhibiting the EGFR/HER2 and CDK9 signaling pathways.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or heterodimerization, trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a common feature in many cancers.

Caption: EGFR/HER2 Signaling Pathway Inhibition.

CDK9 Signaling Pathway

CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins and oncogenes, such as MYC, thereby promoting apoptosis in cancer cells.

Caption: CDK9-mediated transcription and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize multi-kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of EGFR, HER2, and CDK9.

Materials:

-

Recombinant human EGFR, HER2, and CDK9/Cyclin T1 enzymes

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-